1-ethyl-1H-imidazole-2-thiol
Overview
Description
1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the first position and a thiol group at the second position. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties.
Mechanism of Action
Target of Action
1-Ethyl-1H-imidazole-2-thiol, like other imidazole-based compounds, has been shown to exhibit various pharmacological activities . The primary targets of this compound are enzymes such as α-glucosidase . α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective way of managing Type 2 Diabetes Mellitus .
Mode of Action
Imidazole-based compounds have been reported to inhibit the activity of α-glucosidase . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the breakdown of complex carbohydrates into glucose is slowed down, which can help manage blood glucose levels in individuals with Type 2 Diabetes Mellitus .
Pharmacokinetics
Imidazole compounds are known for their good tissue penetration and permeability , which could suggest favorable bioavailability for this compound.
Result of Action
The inhibition of α-glucosidase by this compound can lead to a decrease in postprandial hyperglycemia, which is a common symptom in individuals with Type 2 Diabetes Mellitus . This can help manage blood glucose levels and potentially alleviate some of the complications associated with this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-2-thiol can be synthesized through various methods, including:
Cyclization of Amido-nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Multicomponent Reactions: These reactions involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines using various catalysts under green or solvent-based conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The ethyl group can participate in nucleophilic substitution reactions.
Cyclization: The imidazole ring can undergo further cyclization to form fused heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Halides, amines.
Catalysts: Nickel, palladium.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Imidazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-Ethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of functional materials, such as catalysts and dyes.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-2-thiol
- 1-Propyl-1H-imidazole-2-thiol
- 2-Mercaptoimidazole
Comparison: 1-Ethyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-imidazole-2-thiol, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
3-ethyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMNGFFWUZNOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500608 | |
Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10583-83-2 | |
Record name | 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10583-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?
A: this compound serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.
Q2: Can you elaborate on the structural characteristics of this compound?
A: While the provided research abstract [] focuses on the application of this compound in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.
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